![molecular formula C25H24N2O6S B2573177 methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 899965-41-4](/img/structure/B2573177.png)
methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[e][1,2,4]thiadiazin ring, which is a type of heterocyclic compound . This ring system is fused with a benzene ring substituted with a methoxy group and a methyl group. The benzo[e][1,2,4]thiadiazin ring is also substituted with a 4-ethylphenyl group .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzo[e][1,2,4]thiadiazin ring and the methoxy group could potentially participate in various reactions .Scientific Research Applications
Photodynamic Therapy for Cancer
A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activity. The compounds showed moderate activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Catalytic Oxidation
Ghorbanloo and Maleki Alamooti (2017) reported on a molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y, serving as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study highlights the compound's potential in catalysis, particularly for organic synthesis and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Anticancer Activities
Kamal et al. (2011) designed and synthesized compounds based on the scaffolds of benzothiadiazinyl and tested their anticancer activity against various cancer cell lines. Some compounds showed moderate to good inhibitory activity, indicating their potential use in cancer therapy (Kamal et al., 2011).
properties
IUPAC Name |
methyl 3-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-4-17-9-12-20(13-10-17)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)16-19-15-18(24(28)33-3)11-14-22(19)32-2/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIKRFCUWMCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate |
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